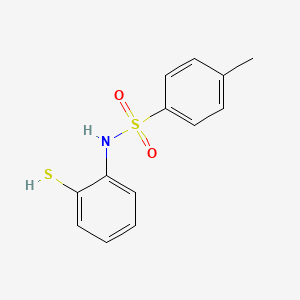
1,1,3-Trichloroheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trichloroheptane is an organic compound with the molecular formula C7H13Cl3 It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms attached to a heptane backbone
Métodos De Preparación
The synthesis of 1,1,3-Trichloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the heptane molecule.
Industrial production methods may involve continuous flow reactors where heptane and chlorine gas are introduced simultaneously, ensuring efficient mixing and reaction. The product is then purified through distillation to obtain pure this compound.
Análisis De Reacciones Químicas
1,1,3-Trichloroheptane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or carboxylic acids, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide (NaOH) for substitution, thiols for reduction, and potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,3-Trichloroheptane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other chlorinated compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research into the biological effects of chlorinated hydrocarbons often includes studies on this compound to understand its impact on living organisms.
Medicine: While not directly used as a drug, its derivatives may have potential medicinal properties that are explored in pharmaceutical research.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism by which 1,1,3-Trichloroheptane exerts its effects is primarily through its reactivity with other chemical species. The chlorine atoms in the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparación Con Compuestos Similares
1,1,3-Trichloroheptane can be compared with other chlorinated hydrocarbons such as:
1,1,1-Trichloroheptane: Similar in structure but with all three chlorine atoms on the same carbon atom.
1,1,2-Trichloroethane: A shorter chain chlorinated hydrocarbon with different reactivity and applications.
1,2,3-Trichloropropane: Another chlorinated hydrocarbon with three chlorine atoms on adjacent carbon atoms, used in different industrial applications.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its chemical behavior and reactivity compared to its analogs.
Propiedades
Número CAS |
56686-57-8 |
|---|---|
Fórmula molecular |
C7H13Cl3 |
Peso molecular |
203.5 g/mol |
Nombre IUPAC |
1,1,3-trichloroheptane |
InChI |
InChI=1S/C7H13Cl3/c1-2-3-4-6(8)5-7(9)10/h6-7H,2-5H2,1H3 |
Clave InChI |
ILOBEFYKGWLPCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


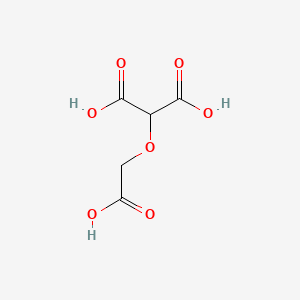

![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)
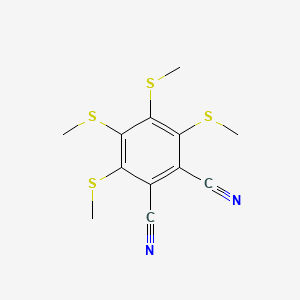

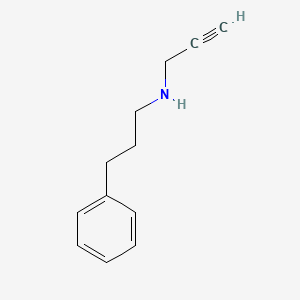
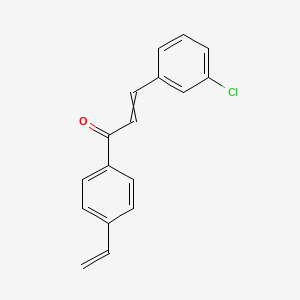
![N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B14625163.png)
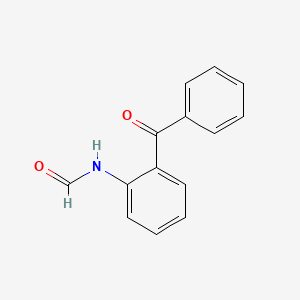
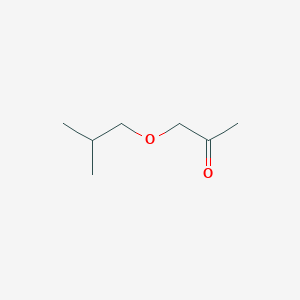
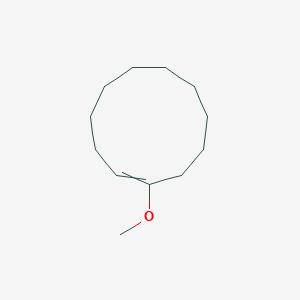
![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
